

Azido-PEG2-C2-Boc CAS number and molecular weight

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Compound of Interest

Compound Name: Azido-PEG2-C2-Boc

Cat. No.: B2596484

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Technical Guide: Azido-PEG2-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Azido-PEG2-C2-Boc**, a heterobifunctional linker widely utilized in the fields of bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Specifications

Azido-PEG2-C2-Boc is a versatile chemical tool featuring an azide group for click chemistry, a polyethylene glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a Boc-protected amine for subsequent conjugation. Variations in nomenclature and structure exist among suppliers, leading to differing reported physical and chemical properties. The most commonly cited specifications are summarized below.

Property	Value	Source(s)
CAS Number	1271728-79-0	[1]
Molecular Formula	C ₁₁ H ₂₁ N ₃ O ₄	[1]
Molecular Weight	259.31 g/mol	[2]
Appearance	Light yellow to brown oily liquid	[2]
Storage Conditions	-20°C, sealed storage, away from moisture	[3]

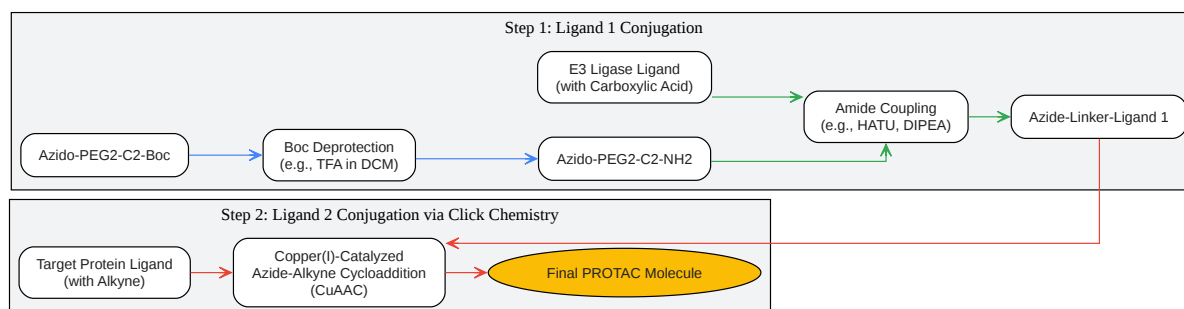
Note: Discrepancies in molecular weight and formula exist across different suppliers. For instance, a related compound, Azido-PEG2-Boc Amine, is listed with CAS number 950683-55-3 and a molecular weight of 274.32 g/mol [4]. Researchers should verify the specifications of the specific product in use.

Applications in PROTAC Development

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. **Azido-PEG2-C2-Boc** serves as a flexible linker to connect the target protein ligand to the E3 ligase ligand. The azide and Boc-protected amine functionalities allow for sequential and orthogonal conjugation strategies.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using **Azido-PEG2-C2-Boc** typically involves two key steps: the deprotection of the Boc group to reveal a primary amine, followed by conjugation to one of the ligands, and a subsequent click chemistry reaction to attach the second ligand.



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Caption: General workflow for PROTAC synthesis using **Azido-PEG2-C2-Boc**.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific substrates and reaction conditions.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- Boc-protected PEG linker (e.g., **Azido-PEG2-C2-Boc**)
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic Acid (TFA)

- Triisopropylsilane (TIS) (optional, as a scavenger)
- Round-bottom flask
- Ice bath
- Magnetic stirrer

Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.
- Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add TIS (2.5-5% v/v) as a scavenger[5].
- Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
- Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
- Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
- The resulting amine can be used in the next step, often after purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.

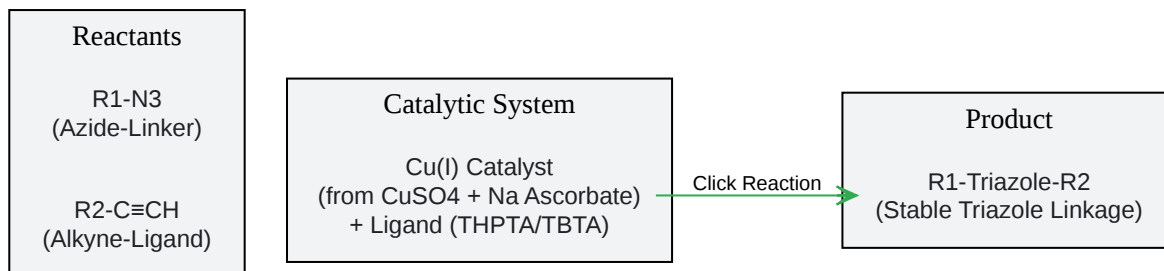
Materials:

- Azide-functionalized molecule (e.g., the product from Protocol 1 coupled to a ligand)
- Alkyne-containing molecule

- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolymethyl)amine (THPTA) or Tris-(benzyltriazolymethyl)amine (TBTA) as a ligand
- Solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

Procedure:

- Dissolve the azide-functionalized molecule and a slight molar excess (e.g., 1.1-1.5 equivalents) of the alkyne-containing molecule in the chosen solvent system.
- In a separate vial, prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM) in water.
- In another vial, prepare a premixed solution of CuSO_4 and the copper-binding ligand (THPTA or TBTA)[6]. A typical ratio is 1:5 of CuSO_4 to ligand.
- Add the CuSO_4 /ligand solution to the reaction mixture containing the azide and alkyne.
- Initiate the reaction by adding the sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM[7].
- Allow the reaction to proceed at room temperature for 1 to 24 hours. The reaction can be protected from light.
- Monitor the reaction progress by LC-MS.
- Upon completion, the final product can be purified by an appropriate method, such as reverse-phase HPLC.



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Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Safety and Handling

Azido-PEG2-C2-Boc should be handled with care in a well-ventilated laboratory environment. Avoid contact with skin, eyes, and respiratory tract. It is recommended to use personal protective equipment, including gloves, goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of **Azido-PEG2-C2-Boc** for its application in research and development. For specific applications, further optimization of the described protocols may be necessary.

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